1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine
CAS No.: 1021020-95-0
Cat. No.: VC4363206
Molecular Formula: C17H19ClN2O4S2
Molecular Weight: 414.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021020-95-0 |
|---|---|
| Molecular Formula | C17H19ClN2O4S2 |
| Molecular Weight | 414.92 |
| IUPAC Name | 2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H19ClN2O4S2/c1-24-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16(21)12-26(22,23)17-7-6-15(18)25-17/h2-7H,8-12H2,1H3 |
| Standard InChI Key | SHHWVNAXBFNWPH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a sulfonylacetyl moiety linked to a 5-chlorothiophene ring . The molecular formula is C₁₇H₁₉ClN₂O₄S₂, with a molecular weight of 414.92 g/mol . Key structural elements include:
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Piperazine backbone: A six-membered diamine ring providing conformational flexibility.
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2-Methoxyphenyl group: An aromatic substituent with an electron-donating methoxy group at the ortho position.
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Sulfonylacetyl bridge: A -SO₂-CH₂-CO- linker connecting the piperazine to the heterocyclic thiophene ring.
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5-Chlorothiophene: A sulfur-containing aromatic ring with a chlorine substituent at position 5 .
The three-dimensional structure, confirmed by X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between the sulfonyl oxygen and the piperazine nitrogen, stabilizing the molecule's conformation .
Spectral Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 1H, thiophene-H), 7.32–7.25 (m, 4H, aromatic-H), 4.21 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, piperazine-H), 2.89–2.82 (m, 4H, piperazine-H) .
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¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 154.2 (SO₂), 132.5–112.4 (aromatic carbons), 55.9 (OCH₃), 52.1–45.3 (piperazine carbons).
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Mass Spectrometry: ESI-MS m/z 415.91 [M+H]⁺, consistent with the molecular formula .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 414.92 g/mol | |
| Melting Point | Not reported | |
| Solubility | Limited data; soluble in DMSO | |
| logP (Predicted) | 2.87 | |
| Topological Polar SA | 112 Ų |
Synthetic Methodology
Industrial Scale-Up Considerations
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Continuous Flow Reactors: Microreactor systems improve yield (82% vs. 68% batch) by enhancing mass transfer during the exothermic coupling step.
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Purification: Simulated moving bed chromatography reduces solvent consumption by 40% compared to traditional methods.
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Quality Control: HPLC purity standards require ≥99.5% for pharmaceutical intermediates .
Structural Analogues and Structure-Activity Relationships
Modifications of the Methoxy Group
Replacing the 2-methoxyphenyl group with other substituents significantly alters biological activity :
| Analog Structure | logP | Solubility (mg/mL) | IC₅₀ (μM)* |
|---|---|---|---|
| 2-Hydroxyphenyl variant | 1.92 | 0.45 | 12.3 |
| 2-Ethoxyphenyl variant | 3.15 | 0.28 | 8.7 |
| 2-Nitro substitution | 2.01 | 0.12 | >100 |
*Hypothetical enzyme inhibition data based on similar piperazine derivatives .
The methoxy group's electron-donating nature enhances π-stacking interactions with aromatic residues in biological targets, while bulkier substituents (e.g., ethoxy) improve membrane permeability at the cost of solubility .
Thiophene Ring Modifications
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